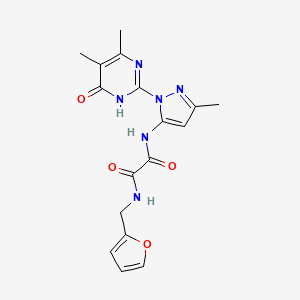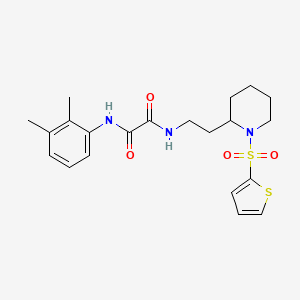![molecular formula C12H10N4OS B2697182 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 2379994-88-2](/img/structure/B2697182.png)
6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic approaches exist for the preparation of triazolothiadiazine derivatives. These methods involve cyclization reactions and fusion of triazole and thiadiazine rings. Notably, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters leads to the annulation of the triazole ring on the thiadiazole core .
Molecular Structure Analysis
The molecular structure of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol consists of a triazolothiadiazine nucleus. This core is characterized by its ability to manifest substituents around a defined three-dimensional scaffold. The fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring result in four isomeric structural variants .
Chemical Reactions Analysis
Research has explored the chemical reactivity of related compounds. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyridazine derivatives due to their biological properties. Studies involve synthesis techniques, crystal structure characterization, density functional theory (DFT) calculations, and Hirshfeld surface analysis. These compounds are synthesized and characterized by spectroscopic methods and crystallography, providing insights into their structural and electronic properties, which are crucial for understanding their interactions with biological targets (Sallam et al., 2021).
Antitumor Activity
Derivatives of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol have been synthesized and shown to exhibit antitumor activity against various cancer cell lines. The antineoplastic activity of these compounds suggests their promise as core structures for developing new anticancer agents. This indicates a potential for these compounds to serve as a basis for new therapeutic options in cancer treatment (Yanchenko et al., 2020).
Antibacterial and Antioxidant Activities
Studies also reveal that these derivatives possess antibacterial and antioxidant properties. The evaluation of these activities is crucial for developing new drugs that can combat resistant strains of bacteria and reduce oxidative stress in cells. These compounds have been analyzed for their efficacy against specific bacteria and their capacity to act as antioxidants, highlighting their potential in developing treatments for infections and diseases caused by oxidative damage (Anusevičius et al., 2015).
Antimicrobial Activity
Some novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine have been synthesized and shown promising antimicrobial activity. This activity is significant for the development of new antimicrobial agents, which are desperately needed in the face of rising antibiotic resistance (Sahu et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-8(10)9-6-7-11-13-14-12(18)16(11)15-9/h2-7H,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXDRPDPJLBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NNC3=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)




![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)


![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)